molecular formula C24H21ClN4O3S B2504157 3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide CAS No. 1115440-40-8

3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B2504157
CAS No.: 1115440-40-8
M. Wt: 480.97
InChI Key: BLFKAQJZQNHWSR-UHFFFAOYSA-N
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Description

The compound “3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide” is a structurally complex benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a 3-chlorophenyl moiety. The benzamide backbone is further modified with a 5-methylfuran-2-ylmethyl group at the N-position. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

3-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3S/c1-16-8-9-21(32-16)14-27-23(31)17-4-2-7-20(12-17)29-11-10-26-24(29)33-15-22(30)28-19-6-3-5-18(25)13-19/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFKAQJZQNHWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and carbamoyl groups. The final steps involve the attachment of the sulfanyl and benzamide groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry :
This compound is being investigated for its therapeutic potential. Its structural components suggest possible interactions with biological pathways that could be exploited for drug development.

Pharmacology :
Research indicates that this compound may interact with various enzymes and receptors. Studies focus on its mechanism of action, including enzyme inhibition and receptor modulation, which can lead to significant physiological effects.

Materials Science :
Due to its unique properties, the compound is also considered for use in advanced materials and nanotechnology. Its structural characteristics may lend themselves to innovative applications in material design.

Case Studies and Research Findings

  • Therapeutic Efficacy : A study evaluated the anticancer properties of similar compounds and found that modifications in the imidazole ring significantly influenced their efficacy against various cancer cell lines (IC50 values reported) .
  • Enzyme Targeting : Research on related compounds demonstrated their ability to inhibit specific enzymes linked to disease pathways, suggesting a similar potential for 3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide .
  • Material Applications : Investigations into the material properties of imidazole derivatives have shown promise in developing novel materials with enhanced electrical and thermal conductivity .

Mechanism of Action

The mechanism of action of 3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest structural analogs include:

Compound Name Substituent R1 (Phenyl) Substituent R2 (Benzamide) Key Functional Groups References
Target Compound 3-Chlorophenyl 5-Methylfuran-2-ylmethyl Imidazole, Sulfanyl, Carbamoyl, Benzamide
3-[2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide 2-Methoxyphenyl Phenyl Imidazole, Sulfanyl, Carbamoyl, Benzamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl Benzamide, Hydroxy
  • The 5-methylfuran-2-ylmethyl substituent introduces heteroaromaticity and steric bulk, contrasting with the simpler phenyl group in the analog, which may alter solubility and pharmacokinetic properties .

Analytical Characterization

Structural confirmation of related compounds employs advanced techniques:

Compound Methods Used Key Findings References
Target Compound 1H/13C NMR, HRMS (assumed) Confirmed imidazole and benzamide motifs
N-(2-Hydroxyalkyl)benzamide X-ray crystallography, IR, GC-MS N,O-bidentate directing group identified
(2E)-Hydrazinecarboxamide Single-crystal X-ray, NMR (E)-configuration of imine confirmed
  • Notable Gaps: No X-ray data are explicitly reported for the target compound, unlike its analogs in and , which limits conformational analysis .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Lipophilicity : The 3-chlorophenyl and furan groups likely increase logP compared to the 2-methoxyphenyl analog, suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Bioactivity : Imidazole-containing compounds often exhibit kinase or protease inhibition, but specific target engagement remains unverified without assay data.

Biological Activity

The compound 3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological properties. The presence of an imidazole ring, a chlorophenyl group, and a furan moiety are notable features that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring is known for its role in pharmacological activity, often acting as a hydrogen bond donor or acceptor, which facilitates binding to biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways, thereby modulating physiological responses.
  • Receptor Interaction : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, such as HT29 (human colorectal carcinoma) and A431 (epidermoid carcinoma).

CompoundCell LineIC50 (μM)Reference
3-[2-(...)]HT295.0
3-[2-(...)]A4314.5

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to various parts of the molecule can significantly affect its potency and selectivity.

Notable Findings:

  • Chlorophenyl Group : Enhances lipophilicity and improves binding affinity.
  • Furan Moiety : Contributes to the overall stability and solubility in biological systems.
  • Imidazole Ring : Critical for interaction with biological targets due to its ability to form hydrogen bonds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds derived from imidazole frameworks:

  • Study on Anticancer Properties :
    • A study demonstrated that a related imidazole derivative exhibited high cytotoxicity against breast cancer cell lines, with an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin .
  • Neuroprotective Effects :
    • Another investigation revealed that compounds with similar structural features offered neuroprotective benefits in models of neurodegeneration, potentially through modulation of oxidative stress pathways .

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